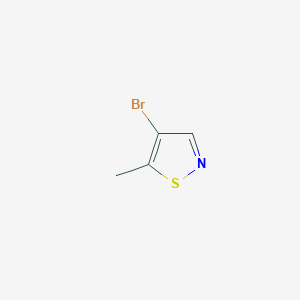![molecular formula C7H9NO2 B6259190 5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 768-16-1](/img/no-structure.png)
5-nitrobicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitrobicyclo[2.2.1]hept-2-ene is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 .Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Derivatives of exo-5-aminomethyl-endo-5-methylbicyclo[2.2.1]hept-2-ene and its 2,3-epoxy derivative have been synthesized to study their geometric parameters and conformational properties. These compounds were subjected to reactions with electrophilic reagents, highlighting their potential in synthetic organic chemistry for creating structurally complex molecules (Kas’yan et al., 2001). Similarly, the synthesis of 5-(2-aminoethyl)bicyclo[2.2.1]hept-2-ene derivatives has been explored, showcasing the versatility of these compounds in organic synthesis, particularly through reactions leading to epoxy derivatives without heterocyclization into azabrendane derivatives, which is typical for homologous compounds (Kas’yan et al., 2002).
Reactivity Studies
The reactivity of p-nitrophenyloxirane with amines containing bicyclic skeleton fragments like norbornene, norbornane, and epoxynorbornane has been investigated, revealing regioselective aminolysis according to Krasusky rule. These studies provide insights into the reactivity patterns of these compounds, which are critical for developing novel synthetic pathways (Kas’yan et al., 2002).
Mechanistic Insights and Catalysis
The thermal rearrangement of 7-methylbicyclo[3.2.0]hept-2-ene offers an experimental probe into orbital symmetry control in sigmatropic rearrangements, indicating a somewhat permissive nature for the [1,3] sigmatropic migration of carbon. This research contributes to the understanding of reaction mechanisms underpinning the thermal behavior of bicyclic compounds (Bender et al., 2000).
Structural and Stereochemical Analysis
Azabrendanes synthesis and characterization have shed light on the structural and stereochemical properties of exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-enes, emphasizing the impact of stereochemistry on the outcome of reactions leading to diverse products including epoxy derivatives and heterocyclic compounds. These findings are vital for the development of new materials and pharmaceuticals by leveraging the unique stereochemical features of bicyclic compounds (Kasyan et al., 2007).
Safety and Hazards
The safety data sheet for 5-nitrobicyclo[2.2.1]hept-2-ene suggests that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 5-nitrobicyclo[2.2.1]hept-2-ene can be achieved through a Diels-Alder reaction between 1-nitroethylene and cyclopentadiene. The resulting adduct can then be subjected to a retro-Diels-Alder reaction to yield the desired product.", "Starting Materials": [ "1-nitroethylene", "cyclopentadiene" ], "Reaction": [ "Step 1: 1-nitroethylene and cyclopentadiene are mixed together in a reaction flask.", "Step 2: The mixture is heated to 60-80°C for several hours to allow for the Diels-Alder reaction to occur.", "Step 3: The reaction mixture is cooled and the resulting adduct is isolated by filtration or distillation.", "Step 4: The adduct is then subjected to a retro-Diels-Alder reaction by heating it to 150-200°C for several hours.", "Step 5: The reaction mixture is cooled and the desired product, 5-nitrobicyclo[2.2.1]hept-2-ene, is isolated by filtration or distillation." ] } | |
Número CAS |
768-16-1 |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



